

# An In-depth Technical Guide to the Spectral Data of 3-Bromobenzaldehyde

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Compound of Interest		
Compound Name:	3-Bromobenzaldehyde	
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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-bromobenzaldehyde**. The content is tailored for researchers, scientists, and drug development professionals, offering detailed spectral information, experimental methodologies, and visual representations of analytical workflows and molecular fragmentation.

## Spectroscopic Data of 3-Bromobenzaldehyde

The following sections present the key spectral data for **3-bromobenzaldehyde**, summarized in tabular format for clarity and ease of comparison.

#### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **3-bromobenzaldehyde** provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity
Aldehydic-H	~9.9	Singlet
Aromatic-H	7.95 - 7.30	Multiplet

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.



## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the **3-bromobenzaldehyde** molecule.[1][2]

Carbon Assignment	Chemical Shift (δ, ppm)
C=O (Aldehyde)	~191
C-Br	~122
Aromatic CH	130 - 138
Quaternary Aromatic C	~138

Note: The exact chemical shifts are dependent on the solvent used.

#### Infrared (IR) Spectral Data

The IR spectrum of **3-bromobenzaldehyde** highlights the characteristic vibrational frequencies of its functional groups.[3][4][5][6]

Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aldehyde)	2900 - 2800, 2800 - 2700	Medium
C=O stretch (aldehyde)	1710 - 1690	Strong
C=C stretch (aromatic)	1600 - 1450	Medium-Strong
C-Br stretch	700 - 500	Strong

# Mass Spectrometry (MS) Data

Mass spectrometry of **3-bromobenzaldehyde** provides information about its molecular weight and fragmentation pattern.[7] The molecular weight of **3-bromobenzaldehyde** is approximately 185.02 g/mol .[4][6][7][8]



m/z	Relative Intensity (%)	Plausible Fragment
184/186	High	[M] <sup>+</sup> (Molecular ion)
183/185	High	[M-H] <sup>+</sup>
155/157	Medium	[M-CHO] <sup>+</sup>
105	Medium	[C7H5O] <sup>+</sup>
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
76	High	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

Note: The presence of bromine results in characteristic M and M+2 isotopic peaks with approximately equal intensity.

## **Experimental Protocols**

The following are generalized protocols for obtaining the spectral data presented above.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of **3-bromobenzaldehyde** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.[9]
- Instrumentation: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[10]
- Data Acquisition:
  - For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.[9]
  - For <sup>13</sup>C NMR, a wider spectral width is used, and a larger number of scans may be required to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected. Chemical shifts



are referenced to the internal standard (TMS at 0.00 ppm).[9]

#### Infrared (IR) Spectroscopy

- Sample Preparation:
  - Attenuated Total Reflectance (ATR): Place a small amount of liquid or solid 3bromobenzaldehyde directly onto the ATR crystal.[11] This method requires minimal sample preparation.[12]
  - Thin Film: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
  - KBr Pellet: For a solid sample, grind a small amount with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - First, a background spectrum of the empty sample holder (or pure KBr pellet) is collected.
    [13]
  - Then, the sample is placed in the beam path, and the sample spectrum is recorded.[12]
    [14]
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate a transmittance or absorbance spectrum. The x-axis typically represents the wavenumber in cm<sup>-1</sup>, and the y-axis represents the percentage of transmittance or absorbance.

#### **Mass Spectrometry (MS)**

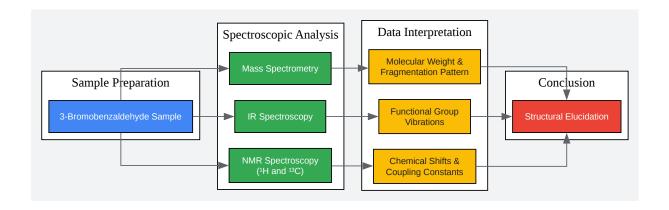
• Sample Introduction: Introduce a small amount of the **3-bromobenzaldehyde** sample into the mass spectrometer.[15] For volatile compounds, this can be done via direct infusion or through a gas chromatography (GC) system (GC-MS).[16]



- Ionization: The sample molecules are ionized in the gas phase.[16][17] Electron Impact (EI) is a common ionization method where a high-energy electron beam bombards the sample, causing ionization and fragmentation.[15]
- Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[15][17]
- Detection: An electron multiplier or other detector measures the abundance of ions at each m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

#### **Visualizations**

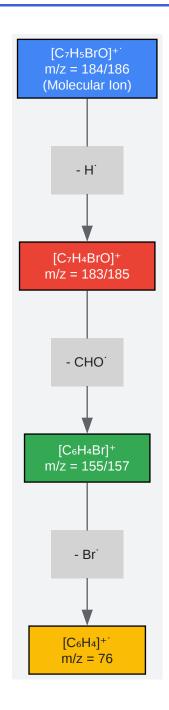
The following diagrams illustrate the workflow for spectroscopic analysis and a plausible fragmentation pathway for **3-bromobenzaldehyde** in mass spectrometry.



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Caption: Workflow for the spectroscopic analysis of **3-Bromobenzaldehyde**.





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